1-Ethyl-3-methylimidazolium tosylate
Overview
Description
1-Ethyl-3-methylimidazolium tosylate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions and material processing.
Synthesis Analysis
The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the combination of an imidazolium cation with an appropriate anion. In the case of 1-ethyl-3-methylimidazolium tosylate, the tosylate anion is paired with the 1-ethyl-3-methylimidazolium cation. The synthesis process may involve quaternization reactions and anion exchange procedures to obtain the desired ionic liquid with high purity and yield.
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-methylimidazolium tosylate consists of the 1-ethyl-3-methylimidazolium cation, which has an imidazolium ring with ethyl and methyl substituents, and the tosylate anion, which is a sulfonate group with a toluene backbone. The interactions between the cation and anion are primarily electrostatic, but hydrogen bonding and van der Waals forces can also play a role in the overall structure of the ionic liquid.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium tosylate can participate in various chemical reactions due to its ionic nature and ability to stabilize transition states. It can act as a catalyst or solvent in reactions such as the condensation of glucosamine, where it enhances selectivity and reaction rates by coordinating with substrates through hydrogen bonding . It can also catalyze the cyanosilylation of carbonyl compounds, demonstrating high turnover frequency values and providing insight into the mechanism of ionic liquid-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-3-methylimidazolium tosylate are influenced by its ionic structure. It exhibits a low melting point, which is characteristic of ionic liquids, and can show complete miscibility with water and certain alcohols . The presence of the tosylate anion can affect the phase behavior and physico-chemical properties of the ionic liquid, such as viscosity, conductivity, and surface tension. These properties are essential for the application of 1-ethyl-3-methylimidazolium tosylate in various fields, including material science and chemical engineering.
Scientific Research Applications
Rheological Behavior in Nanotube Dispersions
1-Ethyl-3-methylimidazolium tosylate (EMIMTsO) demonstrates significant rheological behavior when dispersed with multiwalled carbon nanotubes (MWCNTs). This behavior is influenced by the concentration of carbon nanotubes, their types, and temperature. Notably, the addition of MWCNTs to EMIMTsO creates a non-Newtonian fluid under shear stress and prevents the formation of gels at certain concentrations (Pamies et al., 2017).
Catalysis in Organic Reactions
EMIMTsO has been identified as an efficient organocatalyst in solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. This catalyst displays high turnover frequency values and is effective even at very low loadings. It exhibits tolerance towards a broad range of carbonyl compounds and offers insights into the mechanism of ionic liquid-catalyzed reactions (Ullah et al., 2017).
Thermodynamic Studies in Aqueous Solutions
In thermodynamic studies, EMIMTsO displays distinct behavior in water, affecting various properties like osmotic coefficients, water activity, and Gibbs free energy. These results help in understanding ion association and structural characteristics of ionic liquids (Terdale & Warke, 2019).
Synthesis and Crystallization of Coordination Polymers
EMIMTsO is used as a solvent in the synthesis and crystallization of coordination polymers, such as (EMI)[Cd(BTC)]. This process leads to the formation of an anionic three-dimensional framework, highlighting its utility in the field of crystal growth and design (Liao et al., 2006).
Interaction with Polymeric Materials
Studies on the interaction of EMIMTsO with polymeric materials, like poly(N-vinylimidazole) hydrogels, have been conducted. These interactions, particularly in aqueous media, reveal the salting-in effect of EMIMTsO and its impact on the swelling behavior of hydrogels (Renamayor et al., 2013).
Electrochemical Applications
In the field of electrochemistry, EMIMTsO has been employed in various applications, such as batteries and capacitors. It has been demonstrated as a versatile electrolyte in electrochemical couples, showcasing its significance in energy storage and conversion technologies (Fuller et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUPILCYSJMLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049270 | |
Record name | 1-Ethyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium tosylate | |
CAS RN |
328090-25-1 | |
Record name | 1-Ethyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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